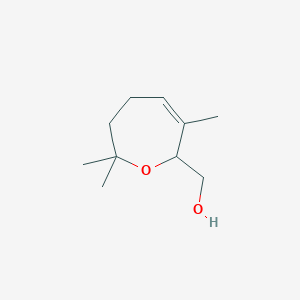![molecular formula C18H19N3OSi B14257307 {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol CAS No. 494846-80-9](/img/structure/B14257307.png)
{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol is a complex organosilicon compound that features a silanol group attached to a phenyl ring, which is further substituted with a di(pyridin-2-yl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol typically involves the reaction of a silane precursor with a substituted phenylamine. One common method involves the use of dimethylchlorosilane and 4-(di(pyridin-2-yl)amino)phenylamine under anhydrous conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reagents are mixed and reacted in a controlled environment. This method ensures consistent product quality and allows for scaling up the production to meet industrial demands. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol can undergo various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanone derivatives.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Silanone derivatives.
Reduction: Silane derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways can be harnessed for developing new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. Its silanol group plays a crucial role in these interactions, providing a site for hydrogen bonding and coordination.
Comparación Con Compuestos Similares
Similar Compounds
- {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silane
- {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanone
- {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)siloxane
Uniqueness
{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol is unique due to its silanol group, which imparts distinct chemical reactivity and stability. This differentiates it from similar compounds that lack the silanol functionality, making it more versatile in various applications.
Propiedades
Número CAS |
494846-80-9 |
|---|---|
Fórmula molecular |
C18H19N3OSi |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-[4-[hydroxy(dimethyl)silyl]phenyl]-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C18H19N3OSi/c1-23(2,22)16-11-9-15(10-12-16)21(17-7-3-5-13-19-17)18-8-4-6-14-20-18/h3-14,22H,1-2H3 |
Clave InChI |
WYDRITXCOIIFSN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=C(C=C1)N(C2=CC=CC=N2)C3=CC=CC=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)
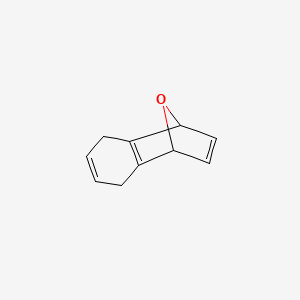
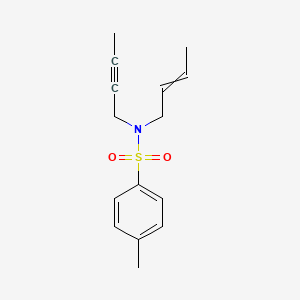
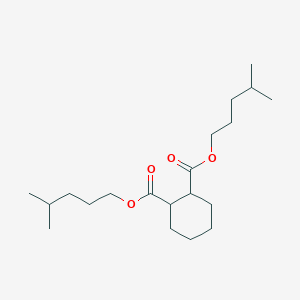
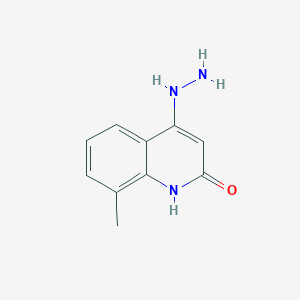
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
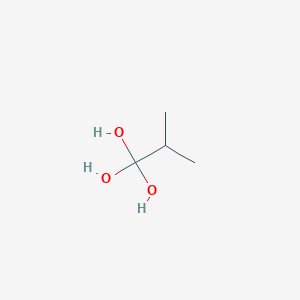
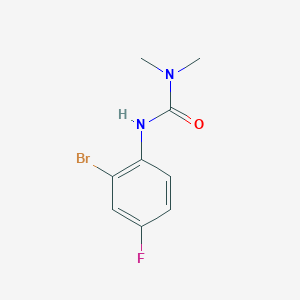
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)

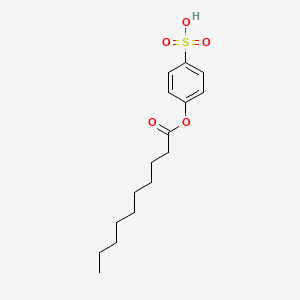
![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
